molecular formula C13H18O4S B13872793 Methyl 2-(4-ethylsulfonylphenyl)-2-methylpropanoate

Methyl 2-(4-ethylsulfonylphenyl)-2-methylpropanoate

Cat. No.: B13872793
M. Wt: 270.35 g/mol
InChI Key: UVRVLRBDQWCDHC-UHFFFAOYSA-N
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Description

Methyl 2-(4-ethylsulfonylphenyl)-2-methylpropanoate is an organic compound with a complex structure that includes a methyl ester group, an ethylsulfonyl group, and a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(4-ethylsulfonylphenyl)-2-methylpropanoate typically involves multiple steps, starting with the preparation of the key intermediates. One common method involves the reaction of 4-ethylsulfonylbenzaldehyde with a suitable methyl ester precursor under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as palladium, and under an inert atmosphere to prevent oxidation.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through recrystallization or chromatography to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-ethylsulfonylphenyl)-2-methylpropanoate can undergo various chemical reactions, including:

    Oxidation: The ethylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The compound can be reduced to form corresponding alcohols or amines.

    Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like nitric acid for nitration or bromine for halogenation are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

Methyl 2-(4-ethylsulfonylphenyl)-2-methylpropanoate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-(4-ethylsulfonylphenyl)-2-methylpropanoate involves its interaction with specific molecular targets. The ethylsulfonyl group can interact with enzymes or receptors, modulating their activity. The phenyl ring may also play a role in binding to target sites, influencing the compound’s overall biological activity.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(4-methylsulfonylphenyl)-2-methylpropanoate
  • Methyl 2-(4-ethylsulfonylphenyl)acetate
  • Methyl 2-(4-methylsulfonylphenyl)acetate

Uniqueness

Methyl 2-(4-ethylsulfonylphenyl)-2-methylpropanoate is unique due to the presence of the ethylsulfonyl group, which imparts distinct chemical and biological properties. This group can enhance the compound’s solubility and reactivity compared to similar compounds with different substituents.

Properties

Molecular Formula

C13H18O4S

Molecular Weight

270.35 g/mol

IUPAC Name

methyl 2-(4-ethylsulfonylphenyl)-2-methylpropanoate

InChI

InChI=1S/C13H18O4S/c1-5-18(15,16)11-8-6-10(7-9-11)13(2,3)12(14)17-4/h6-9H,5H2,1-4H3

InChI Key

UVRVLRBDQWCDHC-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)C1=CC=C(C=C1)C(C)(C)C(=O)OC

Origin of Product

United States

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